hydroxyformaldehyde

Description

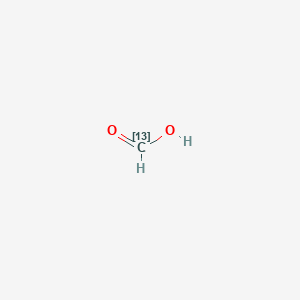

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxyformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455640 | |

| Record name | Formic acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-56-3 | |

| Record name | Formic acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Early Synthesis Methods for Glycolaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of glycolaldehyde, a pivotal C2 carbohydrate and a key building block in various chemical and biological processes. The following sections provide a comprehensive overview of four seminal early synthesis methods, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical pathways and workflows.

The Formose Reaction: From Formaldehyde to a Sugar Precursor

The formose reaction, first reported by Aleksandr Butlerov in 1861, represents a cornerstone in prebiotic chemistry and the synthesis of simple sugars from formaldehyde.[1] While this reaction famously produces a complex mixture of carbohydrates, its initial step involves the dimerization of formaldehyde to form glycolaldehyde. This process is autocatalytic, with glycolaldehyde itself catalyzing the formation of more glycolaldehyde from formaldehyde.[1]

Classic Butlerov's Reaction (Base-Catalyzed Condensation)

This method relies on the base-catalyzed self-condensation of formaldehyde. While historically significant, achieving high selectivity for glycolaldehyde is challenging due to the subsequent rapid formation of higher-order sugars and side reactions like the Cannizzaro reaction.[1][2]

Experimental Protocol:

A solution of formaldehyde (e.g., 30% aqueous solution) is treated with a catalytic amount of a base, typically calcium hydroxide (Ca(OH)₂), and heated.[3] The reaction is often initiated by the addition of a small amount of glycolaldehyde to overcome the slow initial dimerization.[1]

-

Reaction Setup: To a heated, stirred aqueous solution of formaldehyde, a slurry of calcium hydroxide is added.

-

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 100°C. The pH of the solution is maintained in the alkaline range.

-

Work-up and Isolation: Due to the complexity of the product mixture, the isolation of glycolaldehyde is a significant challenge. Techniques such as liquid chromatography are required for separation and purification.

Quantitative Data:

The yield of glycolaldehyde in the classic formose reaction is often low and highly dependent on the reaction conditions, with yields of ribose, a downstream product, being less than 1%.[3] The primary challenge remains the lack of selectivity.

Modern Approach: Hydroformylation of Formaldehyde

A more contemporary and selective method for glycolaldehyde synthesis from formaldehyde is through hydroformylation, which involves the reaction of formaldehyde with carbon monoxide and hydrogen in the presence of a catalyst.[4]

Experimental Protocol:

-

Reactants and Catalyst: Formaldehyde is dissolved in an amide solvent, such as N,N-dimethylacetamide (DMAC), and reacted with a mixture of carbon monoxide and hydrogen in the presence of a rhodium-phosphine based catalyst.[4][5]

-

Reaction Conditions: The reaction is carried out in a reactor at elevated temperature (e.g., 100°C) and pressure (e.g., 4 kg/cm ²G).[5]

-

Extraction and Separation: The reaction mixture is treated with a solvent mixture of dichloromethane and water. This allows for the separation of the product, with glycolaldehyde partitioning into the aqueous phase and the catalyst remaining in the organic phase.[4]

Quantitative Data:

This method demonstrates significantly higher selectivity compared to the classic formose reaction.

| Method | Starting Material | Catalyst | Solvent | Selectivity for Glycolaldehyde | Reference |

| Hydroformylation | Formaldehyde, CO, H₂ | Rhodium-phosphine complex | N,N-dimethylacetamide | 95% | [4] |

Logical Relationship Diagram for the Formose Reaction:

Oxidation of Ethylene Glycol

The controlled oxidation of ethylene glycol offers a more direct and often more selective route to glycolaldehyde compared to the formose reaction. Both enzymatic and chemical oxidation methods have been developed.

Enzymatic Oxidation with Immobilized Alcohol Oxidase and Catalase

This highly selective method utilizes enzymes to catalyze the oxidation of ethylene glycol, minimizing the formation of byproducts.[6]

Experimental Protocol:

-

Enzyme Immobilization: Alcohol oxidase and catalase are co-immobilized on a solid support, such as Chitopearl BCW 3501.[6]

-

Reaction Medium: The reaction is carried out in a buffered aqueous solution. A Tris-HCl buffer (1.5 M, pH 9.0) has been shown to be effective, as it provides high stability for glycolaldehyde and minimizes the production of the glyoxal byproduct.[6]

-

Reaction Procedure: The immobilized enzymes are added to a solution of ethylene glycol (e.g., 1.0 M) in the buffer and the reaction is allowed to proceed.

-

Monitoring: The formation of glycolaldehyde can be monitored using analytical techniques such as HPLC.

Quantitative Data:

This enzymatic method provides a high yield and selectivity for glycolaldehyde.

| Starting Material | Enzyme System | Buffer | Yield of Glycolaldehyde | Reference |

| 1.0 M Ethylene Glycol | Immobilized Alcohol Oxidase and Catalase | 1.5 M Tris-HCl, pH 9.0 | 0.97 M | [6] |

Experimental Workflow for Enzymatic Synthesis:

Ozonolysis of Alkenes

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds to form carbonyl compounds. By selecting the appropriate alkene precursor, glycolaldehyde can be synthesized. The ozonolysis of allyl alcohol (prop-2-en-1-ol) is a viable route, yielding glycolaldehyde and formaldehyde.

Experimental Protocol (General procedure adapted from the ozonolysis of secondary allyl alcohols): [7]

-

Reaction Setup: A solution of the secondary allyl alcohol in a suitable solvent (e.g., toluene) is cooled to a low temperature (e.g., -5°C).[8][9]

-

Ozonolysis: A stream of ozone-containing oxygen is bubbled through the cooled solution. During the ozonolysis, a base, such as an aqueous solution of sodium hydroxide, is added dropwise.[7]

-

Work-up: After the reaction is complete, the excess ozone is removed by degassing. The aqueous phase is separated, and the organic phase is washed to neutrality. The solvent is then removed under reduced pressure to yield the crude aldehyde product.[9]

Quantitative Data:

Reaction Pathway for Ozonolysis of Allyl Alcohol:

Lead(IV) Acetate Oxidation of Polyols

Lead(IV) acetate (LTA) is a classic reagent for the oxidative cleavage of 1,2-diols, a reaction known as the Criegee oxidation.[11] This method can be applied to polyols, such as protected mannitol, to yield aldehydes. The cleavage of the central diol of a suitably protected mannitol derivative is a key step in the synthesis of glyceraldehyde, a closely related sugar.[12] A similar principle can be applied to simpler polyols to obtain glycolaldehyde.

Experimental Protocol (Adapted from the cleavage of a protected mannitol): [12][13]

-

Substrate Preparation: A protected polyol, such as 1,2:5,6-di-O-isopropylidene-D-mannitol, is prepared to expose the desired 1,2-diol for cleavage.[13]

-

Oxidation: The protected polyol is dissolved in a suitable solvent (e.g., diethyl ether). An aqueous solution of the oxidizing agent (sodium periodate, a related reagent to LTA, is used in the reference protocol) is added. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be used to facilitate the reaction between the two phases.[12]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up: The organic layer is separated, washed, dried, and the solvent is removed to yield the crude aldehyde product.

Quantitative Data:

The oxidative cleavage of 1,2:5,6-di-O-cyclohexylidene-D-mannitol with sodium periodate yields 2,3-O-cyclohexylidene-D-glyceraldehyde. While not glycolaldehyde, this reaction proceeds in high yield, demonstrating the efficiency of this type of cleavage.

| Starting Material | Oxidizing Agent | Product | Reference |

| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | Sodium Periodate | 2,3-O-cyclohexylidene-D-glyceraldehyde | [12] |

Logical Diagram of Polyol Cleavage:

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cogitosjournalclub.com [cogitosjournalclub.com]

- 4. WO2020021354A1 - Process for preparation of glycolaldehyde from formaldehyde - Google Patents [patents.google.com]

- 5. US9126912B1 - Processes for preparing formaldehyde, glycolaldehyde and ethylene glycol - Google Patents [patents.google.com]

- 6. Glycolaldehyde Production from Ethylene Glycol with Immobilized Alcohol Oxidase and Catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl - Google Patents [patents.google.com]

- 8. DE102005046535A1 - Preparation of aldehyde from secondary allyl alcohol comprises treating the alcohol with ozone - Google Patents [patents.google.com]

- 9. EP1928813B1 - Synthesis of aldehydes by ozonolysis of secondary allyl alcohols - Google Patents [patents.google.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Criegee oxidation - Wikipedia [en.wikipedia.org]

- 12. orgsyn.org [orgsyn.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Solid-Phase Glycolaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: Glycolaldehyde (HOCH₂CHO) is the simplest member of the aldose family of sugars and a molecule of significant interest in prebiotic chemistry and as a metabolic intermediate.[1][2][3] While its properties in the gas phase and in solution are well-documented, understanding its solid-phase characteristics is critical for its handling, storage, and application in various scientific fields. This technical guide provides an in-depth overview of the core physicochemical properties of solid-phase glycolaldehyde, focusing on its unique dimeric structure, thermal stability, and spectroscopic signature. It includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and workflow diagrams to support laboratory research.

The Dimeric Structure of Solid Glycolaldehyde

A crucial characteristic of glycolaldehyde in its solid and molten liquid states is its existence as a cyclic dimer, specifically 2,5-dihydroxy-1,4-dioxane.[1][4][5] This is in contrast to its gaseous phase, where it exists as a simple monomer.[1] This dimerization, occurring through intermolecular bonding, fundamentally influences the material's physical and chemical properties, including its melting point, vapor pressure, and spectroscopic profile. In aqueous solutions, glycolaldehyde exists in a complex and rapid equilibrium between the monomer, the dimer, and hydrated forms.[1][6] The prevalence of the dimeric structure in the solid state is a key consideration for any experimental analysis.

References

- 1. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 2. Glycolaldehyde Chemical Structure Model made with Parts from Indigo Instruments [indigoinstruments.com]

- 3. Human Metabolome Database: Showing metabocard for Glycolaldehyde (HMDB0003344) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Buy Glycolaldehyde (EVT-459801) | 141-46-8 [evitachem.com]

- 6. Glycolaldehyde | 141-46-8 | Benchchem [benchchem.com]

Glycolaldehyde's Central Role in the Formose Reaction: A Technical Guide

Abstract: The formose reaction, a complex network of reactions that synthesizes sugars from formaldehyde, remains a cornerstone of prebiotic chemistry and a subject of intense study for its potential in synthetic biology and bioregenerative life support systems. Central to this reaction is glycolaldehyde, the simplest monosaccharide. This technical guide provides an in-depth examination of glycolaldehyde's pivotal role as both an initiator and a key intermediate in the autocatalytic cycle of the formose reaction. We present a synthesis of quantitative data from various studies, detail relevant experimental protocols, and provide visualizations of the core reaction pathways to offer a comprehensive resource for professionals in the field.

The Linchpin of Autocatalysis: Glycolaldehyde's Function

The formose reaction is characterized by a slow induction period, where the initial dimerization of formaldehyde to form glycolaldehyde (C₂H₄O₂) occurs at a very low rate.[1][2] However, once a threshold concentration of glycolaldehyde is established, the reaction becomes autocatalytic.[1] Glycolaldehyde acts as the "linchpin" molecule, initiating a cycle that dramatically accelerates the consumption of formaldehyde and the production of higher-order sugars.[3] Even trace amounts, as low as 3 parts per million, are sufficient to trigger this catalytic cascade.[1][2]

The core autocatalytic cycle, first proposed by Breslow, begins with the aldol addition of formaldehyde (C₁) to glycolaldehyde (C₂), forming glyceraldehyde (C₃).[1][3] This C₃ sugar can then isomerize to dihydroxyacetone. A subsequent aldol reaction with formaldehyde yields a C₄ sugar (tetrose). The key to autocatalysis is the retro-aldol cleavage of this tetrose, which regenerates two molecules of the linchpin, glycolaldehyde, thus amplifying the reaction rate with each cycle.[1][3]

Beyond the core cycle, glycolaldehyde participates in a complex network of aldol and retro-aldol reactions, isomerizations, and competing pathways.[4][5] For instance, it can react with glyceraldehyde (C₃) to form pentoses (C₅) like ribose, a crucial component of RNA.[1][6] However, it is also susceptible to side reactions, such as the Cannizzaro reaction under strongly alkaline conditions, which can convert it into glycolic acid, diverting it from the main sugar synthesis pathway.[3][4][7]

Quantitative Data Summary

The following tables summarize quantitative parameters from various studies on the formose reaction where glycolaldehyde is a key component. This data facilitates comparison across different experimental conditions.

Table 1: Reaction Conditions and Glycolaldehyde Concentration

| Formaldehyde (C₁) Conc. | Glycolaldehyde (C₂) Conc. | Catalyst / Medium | Temperature (°C) | pH | Key Products | Reference |

|---|---|---|---|---|---|---|

| 100 mM | 10 mM | Phosphate buffer (0.2 M) | 55, 75, 95 | 5.7 - 7.6 | Pentoses (higher yield at higher pH/temp) | [8] |

| 50 mM (¹³C labeled) | 100 mM | Borate buffer (pH 10.4) | 65 | 10.4 | 5-¹³C-ribose, 5-¹³C-arabinose, 1-¹³C-xylulose | [8] |

| 0.4 mmol | 0.5 mmol | Zeolitic Imidazolate Framework (ZIF) | 60 | - | Trioses, Tetroses (at 30 min); Pentoses, Hexoses (at 24h) | [8] |

| 0.3 M | Cocatalyst | Na₂WO₄ in 10% Methanol | 80 | 7.8 | Pentoses, Hexoses | [8] |

| 67 mM | - (produced in situ) | Glycolaldehyde synthase (GALS) enzyme, ThDP | 37 | 7.5 | Glycolaldehyde (approx. 80% yield) | [8] |

| 1 M | 100 mM (spiked) | None / CaCO₃ / Chemical Gardens | 75 | 12.5 | Glucose, Ribose, other monosaccharides | [5] |

| 70 mM (¹³C labeled) | 20 mM (initiator) | 13 mM KOH / 6.5 mM CaCl₂ | - | ~12 | C₂-C₆ sugars |[9] |

Table 2: Thermodynamic and Kinetic Data

| Reaction Step | Parameter | Value (kcal/mol) | Conditions | Reference |

|---|---|---|---|---|

| C₁ + C₂ (enol) → C₃ (Glyceraldehyde) | ΔG‡ (uncatalyzed) | 23.6 | Aqueous solution, computational | [3] |

| Glycolaldehyde Enolization | ΔG‡ (uncatalyzed) | 24.3 | Aqueous solution, computational | [3] |

| Glyceraldehyde → Dihydroxyacetone Isomerization | ΔG | -3.5 | Aqueous solution, computational | [3] |

| Cannizzaro Reaction (competing pathway) | ΔG‡ | 16.5 | Computational | [10] |

| Formaldehyde Dimerization (to Glycolaldehyde) | ΔG‡ | 26.9 | Computational | [10] |

| Formose Autocatalytic Cycle | ΔG‡ | 18.0 | Computational |[10] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols synthesized from the literature for conducting the formose reaction with a focus on glycolaldehyde's role.

Protocol 1: Batch Reaction with a Heterogeneous Catalyst

This protocol is adapted from studies using zeolitic imidazolate frameworks (ZIFs) as catalysts.[8]

-

Reactor Setup: Prepare a 5 mL glass vial equipped with a magnetic stir bar.

-

Reagent Preparation:

-

Prepare an aqueous solution of formaldehyde (e.g., 1 M).

-

Prepare an aqueous solution of glycolaldehyde (e.g., 1 M).

-

-

Reaction Execution:

-

Add the catalyst (e.g., 20 mg of ZIF) to the reaction vial.

-

Add 1 mL of an aqueous mixture containing formaldehyde (final concentration ~0.4 M) and glycolaldehyde (final concentration ~0.5 M).

-

Seal the vial and place it in a heating block set to 60°C.

-

Maintain constant stirring for the duration of the experiment (e.g., 30 minutes for early intermediates, 24 hours for a complex mixture).

-

-

Sample Analysis:

-

At the desired time point, quench the reaction by cooling the vial in an ice bath.

-

Filter the mixture to remove the heterogeneous catalyst.

-

Derivatize the products for analysis. A common method is derivatization with 2,4-dinitrophenylhydrazine.

-

Analyze the derivatized products using High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Mechanochemical Synthesis

This protocol describes a solvent-free approach to the formose reaction.[8]

-

Reactor Setup: Utilize a vibratory ball mill with a stainless steel grinding jar and ball (e.g., 7 mm diameter).

-

Reagent Preparation:

-

Use solid paraformaldehyde as the source of formaldehyde.

-

Use crystalline glycolaldehyde.

-

Use a solid base catalyst, such as calcium hydroxide (Ca(OH)₂).

-

-

Reaction Execution:

-

Place glycolaldehyde (e.g., 20.8 mmol) and Ca(OH)₂ (e.g., 4.18 mmol) into the grinding jar.

-

Seal the jar and place it in the ball mill.

-

Operate the mill at a set frequency (e.g., 30 Hz) for a specified duration (e.g., 90 minutes).

-

-

Sample Analysis:

-

After milling, dissolve the resulting solid product in a suitable solvent like pyridine.

-

Derivatize the sample for gas chromatography, typically through trimethylsilylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analyze the derivatized products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Visualizations: Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the core processes involving glycolaldehyde.

Diagram 1: The Core Autocatalytic Formose Cycle

Diagram 2: Glycolaldehyde's Key Reactions and Competing Pathways

Diagram 3: General Experimental Workflow for Product Analysis

Conclusion

Glycolaldehyde is unequivocally the central molecule in the formose reaction, serving as the critical link between the simple C₁ feedstock, formaldehyde, and the autocatalytic production of a complex mixture of higher sugars. Its formation marks the end of the slow induction phase and the beginning of rapid, autocatalytic synthesis. Understanding the kinetics of its formation, its subsequent reactions, and its diversion into side pathways is essential for controlling the formose reaction's outcome. The data and protocols summarized herein provide a foundation for researchers aiming to harness this complex reaction, whether for investigating the origins of life, developing novel routes to biofuels, or designing sustainable life support systems. Future research will likely focus on developing more selective catalysts that can steer the reaction network, maximizing the yield of desired products like ribose by controlling the fate of the indispensable glycolaldehyde intermediate.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. Formose reaction - Wikiwand [wikiwand.com]

- 3. Exploring the Core Formose Cycle: Catalysis and Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. researchgate.net [researchgate.net]

The Genesis of a Prebiotic Building Block: A Technical Guide to the Discovery of Glycolaldehyde in Prebiotic Chemical Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde, the simplest sugar, represents a critical cornerstone in the prevailing theories of the origin of life, primarily for its role as a precursor to more complex sugars like ribose, a key component of RNA. Its formation from simple, prebiotically plausible molecules such as formaldehyde has been a central focus of origin-of-life research. This technical guide provides an in-depth overview of the discovery of glycolaldehyde in prebiotic chemical systems, with a focus on quantitative data, detailed experimental methodologies, and the key chemical pathways involved. The information presented here is intended to serve as a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development, offering insights into the fundamental chemical processes that may have led to the emergence of life.

Data Presentation: Quantitative Analysis of Glycolaldehyde Formation

The following tables summarize key quantitative data from various experimental studies on the formation of glycolaldehyde and its subsequent products under different prebiotic conditions.

Table 1: Glycolaldehyde Formation via the Formose Reaction with Various Catalysts

| Catalyst | Reactants & Concentrations | Temperature (°C) | pH | Key Findings | Reference |

| Ca(OH)₂ | Formaldehyde (0.15 M), Glycolaldehyde (0.075 M) | Room Temp | Alkaline | Production of triose, tetrose, pentose, and hexose saccharides. | [1] |

| Borate Minerals (e.g., Colemanite) | Formaldehyde, Glycolaldehyde | 65 | 10.4 | Formation of 5-¹³C-ribose, 5-¹³C-arabinose, and 1-¹³C-xylulose as major products. | [2] |

| Olivine | Formaldehyde (10 g L⁻¹) | 80 | Not specified | Formation of monosaccharides over several days. | [2] |

| Zeolite (Ca-LTA) | Formaldehyde (0.15 M), Glycolaldehyde (0.075 M) | Room Temp | Not specified | Production of triose, tetrose, pentose, and hexose saccharides with few byproducts. | [1] |

Table 2: Mechanochemical Synthesis of Sugars from Glycolaldehyde

| Catalyst (20 mol%) | Reactant | Milling Frequency (Hz) | Milling Time (min) | Product Yields | Reference |

| Portlandite | Glycolaldehyde | 30 | 90 | Tetroses: (42.91 ± 0.99)%, Hexoses: (12.16 ± 0.35)% | [3] |

| Brucite | Glycolaldehyde | 30 | 90 | Tetroses: (6.79 ± 0.93)%, Traces of hexoses | [3] |

| Montmorillonite | Glycolaldehyde | 30 | 90 | Tetroses: (14.19 ± 2.66)%, Traces of hexoses | [3] |

| Ca(OH)₂ | Glycolaldehyde (140 mM) | 30 | 30 | Almost complete consumption of glycolaldehyde, major proportion of hexoses. | [3] |

Table 3: Estimated Prebiotic Production and Concentration of Glycolaldehyde

| Source | Estimated Production/Concentration | Key Assumptions | Reference |

| Atmospheric Photochemical Model | Total atmospheric production rate: 1x10⁷ mol yr⁻¹ | CH₄:CO₂ ratio close to 0.02 in the early Earth's atmosphere. | [4][5] |

| Formose Reaction & Extraterrestrial Delivery | Potential production up to 2 x 10⁸ mol yr⁻¹ | Contribution from terrestrial and extraterrestrial sources. | [4][5] |

| Open Ocean Concentration | ≤ 1 µM | Based on atmospheric production and delivery models. | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of glycolaldehyde in prebiotic chemistry research.

Synthesis of Glycolaldehyde via the Formose Reaction (Aqueous Phase)

This protocol is a generalized procedure based on several cited studies for the synthesis of sugars, including glycolaldehyde, from formaldehyde.

-

Materials:

-

Formaldehyde solution (e.g., 0.15 M)

-

Glycolaldehyde (e.g., 0.075 M, as an initiator)

-

Catalyst (e.g., Ca(OH)₂, Zeolite, or Borate buffer)

-

Deionized water

-

Reaction vessel (e.g., glass flask)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Prepare an aqueous solution of formaldehyde and glycolaldehyde at the desired concentrations in the reaction vessel.

-

Add the catalyst to the solution. For solid catalysts like zeolites, a typical concentration is 300 mg per 10 mL of solution.[1] For soluble catalysts like Ca(OH)₂, a concentration of around 0.3 mmol per 10 mL can be used.[1]

-

Stir the mixture at room temperature or a specified temperature (e.g., 65 °C for borate-mediated synthesis) for the desired reaction time (e.g., 72 hours).[1][2]

-

Collect aliquots at regular time intervals for analysis.

-

For solid catalysts, filter the aliquot to remove the catalyst. For soluble catalysts, the catalyst can be removed using an ion-exchange resin.[1]

-

Analyze the filtrate/supernatant for glycolaldehyde and other sugar products using analytical methods such as HPLC, GC-MS, or NMR.

-

Mechanochemical Synthesis of Sugars from Glycolaldehyde

This protocol describes a solvent-free method for sugar synthesis using mechanical force.

-

Materials:

-

Glycolaldehyde

-

Catalyst (e.g., portlandite, brucite, montmorillonite, or Ca(OH)₂)

-

Ball mill (oscillatory or planetary)

-

Milling jars and balls (e.g., stainless steel)

-

-

Procedure:

-

Add glycolaldehyde and the catalyst (e.g., 20 mol%) to the milling jar.[3]

-

Place the milling balls into the jar.

-

Secure the jar in the ball mill.

-

Mill the mixture at a specified frequency (e.g., 30 Hz) for the desired duration (e.g., 90 minutes).[3]

-

After milling, retrieve the solid product mixture from the jar.

-

The product can be derivatized for analysis by GC-MS.

-

Quantification of Glycolaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the quantification of glycolaldehyde in aqueous solutions.[6][7][8]

-

Sample Preparation:

-

GC-MS Parameters:

-

Quantification:

-

Generate a calibration curve using standard solutions of glycolaldehyde.

-

Quantify the glycolaldehyde concentration in the samples by comparing their peak areas to the calibration curve.

-

Analysis of Glycolaldehyde by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol involves derivatization of glycolaldehyde with 2,4-dinitrophenylhydrazine (DNPH).[9][10]

-

Derivatization Procedure:

-

HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1 mL min⁻¹

-

Detection: UV detector at a wavelength suitable for DNPH derivatives (e.g., 360 nm)

-

-

Quantification:

-

Inject the derivatized sample into the HPLC system.

-

Identify the glycolaldehyde-DNPH derivative peak based on its retention time compared to a standard.

-

Quantify the concentration based on the peak area and a calibration curve prepared from derivatized glycolaldehyde standards.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of prebiotic glycolaldehyde.

Caption: The Formose Reaction pathway for prebiotic sugar synthesis.

Caption: A generalized experimental workflow for prebiotic synthesis and analysis.

Caption: Proposed prebiotic sources of glycolaldehyde on early Earth.

References

- 1. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 2. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atmospheric Production of Glycolaldehyde Under Hazy Prebiotic Conditions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of atmospheric hydroxyacetone, glycolaldehyde, and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Glycolaldehyde: A Cornerstone in the Prebiotic Synthesis of RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary macromolecule of life in its earliest stages, serving as both a genetic repository and a catalytic entity.[1] A central challenge in this hypothesis is to delineate a plausible prebiotic pathway for the synthesis of RNA's fundamental components, particularly the sugar ribose. Glycolaldehyde, the simplest monosaccharide, has emerged as a critical precursor in abiotic sugar formation, offering a potential route to ribose and other essential molecules for the origin of life. This technical guide provides a comprehensive overview of the role of glycolaldehyde as a potential precursor to RNA, focusing on the core chemical pathways, experimental methodologies, and quantitative data from key studies.

The Formose Reaction: A Pathway from Simplicity to Complexity

The formose reaction, first described by Aleksandr Butlerov in 1861, is the polymerization of formaldehyde into a complex mixture of sugars.[2] Glycolaldehyde is a key intermediate in this reaction, which is typically catalyzed by a base and a divalent metal cation, such as Ca(OH)₂.[2] The reaction proceeds through a series of aldol condensations, retro-aldol reactions, and isomerizations.

The initial dimerization of formaldehyde to glycolaldehyde is a slow, rate-limiting step.[2][3] However, once a small amount of glycolaldehyde is present, it acts as a catalyst in an autocatalytic cycle, accelerating the production of more complex sugars.[2] The reaction of glycolaldehyde with formaldehyde produces glyceraldehyde, a three-carbon sugar.[4] Subsequent reactions involving glycolaldehyde, glyceraldehyde, and dihydroxyacetone (an isomer of glyceraldehyde) lead to the formation of tetroses and pentoses, including ribose.[2][4]

Despite its potential, the formose reaction is notoriously "messy," producing a wide array of linear and branched sugars with low selectivity for ribose.[3][5] Research has focused on identifying conditions and catalysts that could favor the synthesis and stabilization of ribose.

Figure 1: Simplified pathway of the formose reaction leading to ribose.

Quantitative Analysis of the Formose Reaction

The product distribution of the formose reaction is highly dependent on various factors, including the catalyst, temperature, pH, and initial reactant concentrations. The following tables summarize quantitative data from selected studies.

Table 1: Product Distribution of the Formose Reaction with Ca(OH)₂ Catalyst

| Product | Mole % of Sugar Yield |

| Glucose | 79.3% |

| Xylose | 14.5% |

| Mannose | 6.25% |

Conditions: 1 M formaldehyde, pH 12.5, 80°C for 1 hour, uncatalyzed (in the presence of NaOH only). Data from Omran et al. (2020).[3]

Table 2: Effect of Catalyst on Saccharide Yield in the Formose Reaction

| Catalyst | C3-C6 Yield (%) | Conversion (%) |

| Ca(OH)₂ | 48 | 85 |

| Ca(OAc)₂ + NaOH | 55 | 92 |

| Ca-LTA Zeolite | 68 | 97 |

Conditions: 0.15 M formaldehyde, 0.075 M glycolaldehyde, room temperature. Data from a 2024 study on zeolite catalysts.[6]

Table 3: Product Distribution of Formose Reaction under Hydrothermal Conditions with Mineral Catalysts

| Mineral/Salt Catalyst | Formose Products Detected at 25 min |

| Chemical Garden | Yes |

| Olivine | Yes |

| Serpentinite | Yes |

| Calcium Salts | Yes |

| Magnesium Salts | Yes |

| Magnetite | No |

| Control (no minerals) | No |

Conditions: Formaldehyde solution at elevated temperature and pressure. Data from a study on prebiotic catalysis.[7]

Alternative Pathway: Glycolaldehyde and Cyanamide

An alternative prebiotic route to RNA precursors involves the reaction of glycolaldehyde with cyanamide. This pathway, part of the broader "cyanosulfidic protometabolism" model, can lead to the formation of 2-aminooxazole.[8] 2-aminooxazole is a key intermediate that can react with glyceraldehyde to form pentose aminooxazolines, which are precursors to pyrimidine ribonucleotides.[8]

This pathway is significant as it potentially bypasses the non-specific nature of the formose reaction and directly links simple C2 and C3 sugars to nucleotide synthesis.

References

- 1. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 2. Formose reaction - Wikipedia [en.wikipedia.org]

- 3. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Prebiotic synthesis of simple sugars by photoredox systems chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dynamic Landscape of Glycolaldehyde in Solution: A Technical Guide to its Tautomerization

For Researchers, Scientists, and Drug Development Professionals

Glycolaldehyde, the simplest monosaccharide, presents a complex and dynamic equilibrium in solution, readily interconverting between several tautomeric forms. This technical guide delves into the core principles governing the tautomerization of glycolaldehyde, offering a comprehensive overview of its behavior in aqueous environments. Understanding this equilibrium is paramount for researchers in fields ranging from prebiotic chemistry to drug development, where the reactivity and bioavailability of small molecules are of critical importance.

The Equilibrium Landscape of Glycolaldehyde

In aqueous solution, glycolaldehyde exists as a mixture of at least four rapidly interconverting species: the monomeric aldehyde, its hydrate (a gem-diol), a cyclic dimer, and the enol (1,2-dihydroxyethene).[1] The relative populations of these species are highly dependent on factors such as concentration and pH.

Quantitative Analysis of Glycolaldehyde Species in Aqueous Solution

The equilibrium distribution of glycolaldehyde tautomers has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The following table summarizes the approximate distribution of these species in a 20% aqueous solution at neutral pH, as reported in the literature.

| Species | Structure | Approximate Percentage (%) |

| Hydrated Monomer | HOCH₂(HCOH)OH | ~57 |

| Cyclic Dimer | (C₄H₈O₄) | ~27 |

| Acetaldehyde | HOCH₂-CHO | ~16 |

| Enol | HOCH=CHOH | Minor Component |

Note: The percentages are approximate and can vary with concentration and temperature.

In acidic or basic solutions, the equilibrium can be shifted. Notably, in alkaline medium, the formation of the Z-enediolate form is favored, accompanied by an increase in the concentration of the aldehyde species and a decrease in the hydrated and dimeric forms.[4] Theoretical calculations have suggested a ratio of approximately 1.5:1 for the aldehyde to the Z-enediolate in basic conditions.[4]

Probing the Tautomerization: Experimental Protocols

The study of glycolaldehyde's tautomeric equilibrium relies on sophisticated analytical techniques capable of distinguishing between the rapidly interconverting isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantitatively assessing the different species of glycolaldehyde in solution.[1][2][3]

Methodology:

-

Sample Preparation: A solution of glycolaldehyde (e.g., 20% w/v) is prepared in a suitable solvent, typically deuterium oxide (D₂O) to avoid interference from the solvent's proton signals.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The temperature is controlled to ensure equilibrium is maintained.

-

Spectral Analysis: The different tautomers and hydrates give rise to distinct sets of peaks in the NMR spectrum. The relative concentrations of each species are determined by integrating the corresponding signals. For instance, the aldehydic proton of the monomeric form will have a characteristic chemical shift, as will the protons of the hydrated gem-diol and the cyclic dimer.

-

Equilibrium Studies: To study the kinetics of interconversion, time-resolved NMR experiments can be performed, monitoring the change in signal intensities as the system reaches equilibrium after a perturbation (e.g., a change in temperature or pH).

Raman Spectroscopy

Raman spectroscopy has been effectively employed to monitor the enolization of glycolaldehyde, particularly in basic solutions where the enediolate form becomes more prominent.[4]

Methodology:

-

Sample Preparation: Aqueous solutions of glycolaldehyde are prepared at the desired concentration and pH. For studying the effect of basicity, a suitable base (e.g., NaOH) is added.

-

Data Acquisition: Raman spectra are recorded using a Raman spectrometer with a specific laser excitation wavelength. Spectra are collected over a range of wavenumbers that covers the characteristic vibrational modes of the different tautomeric forms.

-

Spectral Analysis: Specific bands in the Raman spectrum can be assigned to the vibrational modes of the aldehyde, hydrated aldehyde, dimer, and enediolate species. For example, the C=O stretching vibration of the aldehyde and the C=C stretching vibration of the enediolate will appear at distinct frequencies.

-

Monitoring Enolization: By recording spectra as a function of time after the addition of a base, the formation of the enediolate can be monitored, providing insights into the kinetics and equilibrium of the aldo-enediolate tautomerism.[4]

Visualizing the Pathways

To better understand the relationships between the different forms of glycolaldehyde, the following diagrams illustrate the key tautomerization and equilibrium pathways.

Caption: Keto-enol and hydration equilibria of glycolaldehyde.

Caption: Interconversion pathways of glycolaldehyde in solution.

Caption: Workflow for NMR analysis of glycolaldehyde tautomers.

The Role of Catalysis and Solvent Effects

The tautomerization of glycolaldehyde can be influenced by catalysts. In the formose reaction, a key process in prebiotic chemistry, the conversion of glycolaldehyde to glyceraldehyde is thought to proceed via an initial tautomerization.[1] Furthermore, amino acids and dipeptides have been shown to catalyze the formation of more complex sugars from glycolaldehyde, highlighting the importance of catalysis in its subsequent reactions.[1]

Solvent polarity also plays a crucial role in the position of the keto-enol equilibrium. Generally, more polar solvents tend to favor the more polar tautomer. The intricate interplay of solute-solvent interactions, including hydrogen bonding, dictates the stability of each species in solution.

Conclusion

The tautomerization of glycolaldehyde in solution is a multifaceted phenomenon governed by a dynamic equilibrium between its monomeric, hydrated, dimeric, and enol forms. A thorough understanding of this equilibrium, facilitated by powerful analytical techniques such as NMR and Raman spectroscopy, is essential for predicting the reactivity and behavior of this fundamental molecule in various chemical and biological systems. For professionals in drug development, recognizing the potential for such complex solution-phase behavior in small molecules is critical for accurate modeling of drug-receptor interactions and bioavailability. The continued exploration of glycolaldehyde's tautomerism will undoubtedly provide further insights into fundamental chemical processes with broad scientific implications.

References

- 1. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycolaldehyde monomer and oligomer equilibria in aqueous solution: comparing computational chemistry and NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Aldo-Enediolate Tautomerism of Glycolaldehyde in Basic Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Abiotic Synthesis of Sugars from Glycolaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The abiotic synthesis of sugars is a cornerstone of prebiotic chemistry and holds significant implications for understanding the origins of life. Among the various pathways, the formose reaction, which can be initiated and sustained by glycolaldehyde, represents a plausible route to complex carbohydrates from simple C1 and C2 precursors. This technical guide provides an in-depth overview of the abiotic synthesis of sugars from glycolaldehyde, focusing on the core principles, experimental methodologies, and quantitative outcomes. Detailed protocols for key experiments are presented, and comprehensive data on product distribution under various catalytic conditions are summarized. Furthermore, this guide utilizes visualizations to elucidate reaction pathways and experimental workflows, offering a valuable resource for researchers in prebiotic chemistry, synthetic biology, and drug development.

Introduction

The formose reaction, first described by Aleksandr Butlerov in 1861, is the polymerization of formaldehyde into a complex mixture of sugars.[1][2] A critical aspect of this reaction is its autocatalytic nature, which can be initiated by the presence of a C2 sugar, glycolaldehyde.[2] Glycolaldehyde not only acts as a starting material for the formation of higher-order sugars but also catalyzes the conversion of formaldehyde into more glycolaldehyde, thus sustaining the reaction cycle.[2][3] This process is of particular interest to astrobiology, as both formaldehyde and glycolaldehyde have been detected in interstellar space.[2]

The reaction typically proceeds under alkaline conditions and can be catalyzed by various minerals and bases, such as calcium hydroxide, zeolites, and borate minerals.[1][2][4] The product of the formose reaction is a complex mixture of aldoses and ketoses of varying chain lengths, including trioses, tetroses, pentoses (like ribose), and hexoses.[5][6] The lack of selectivity remains a significant challenge in harnessing the formose reaction for specific sugar synthesis.[6]

This guide will delve into the technical aspects of the abiotic synthesis of sugars with a focus on glycolaldehyde's central role.

Reaction Mechanisms

The core of sugar synthesis from glycolaldehyde is the formose reaction, a complex network of aldol additions, isomerizations, and retro-aldol reactions.

The Autocatalytic Cycle of Glycolaldehyde

Glycolaldehyde is pivotal in the formose reaction as it initiates an autocatalytic cycle. The cycle begins with the aldol addition of glycolaldehyde to formaldehyde, producing glyceraldehyde (a C3 sugar).[2] Glyceraldehyde can then isomerize to dihydroxyacetone.[2] A subsequent aldol addition with another formaldehyde molecule leads to a tetrulose, which can then isomerize to an aldotetrose.[2] A retro-aldol reaction of this C4 sugar can yield two molecules of glycolaldehyde, completing the autocatalytic cycle where one molecule of glycolaldehyde effectively catalyzes the conversion of two formaldehyde molecules into a new molecule of glycolaldehyde.[2]

Chain Elongation and Isomerization

Beyond the core autocatalytic cycle, a series of aldol additions and isomerizations lead to the formation of a wide array of sugars. Key reaction types include:

-

Aldol Addition: The fundamental C-C bond-forming reaction where an enolate of one sugar attacks the carbonyl group of another. For instance, the reaction between the enolate of glycolaldehyde and formaldehyde yields glyceraldehyde.[7]

-

Aldose-Ketose Isomerization: The interconversion between an aldose (like glyceraldehyde) and a ketose (like dihydroxyacetone) via an enediol intermediate. This process is crucial for generating the structural diversity of the resulting sugars.[2]

-

Retro-Aldol Reaction: The reverse of the aldol addition, leading to the cleavage of C-C bonds and the breakdown of larger sugars into smaller ones. This contributes to the dynamic and complex nature of the formose reaction mixture.[2]

Competing Reactions

Under the alkaline conditions of the formose reaction, several side reactions can occur, impacting the overall yield and composition of the sugar mixture. The most significant of these is the Cannizzaro reaction , where two molecules of an aldehyde without an α-hydrogen (like formaldehyde) disproportionate to form an alcohol and a carboxylic acid (methanol and formate, respectively).[3] Glycolaldehyde can also participate in a cross-Cannizzaro reaction with formaldehyde.[7]

Quantitative Data on Sugar Synthesis

The product distribution of the formose reaction is highly dependent on the specific experimental conditions, including the catalyst used, temperature, pH, and initial reactant concentrations. The following tables summarize quantitative data from various studies on the abiotic synthesis of sugars from glycolaldehyde and formaldehyde.

| Catalyst | Reactants | Temperature (°C) | Time | Products | Yield (%) | Reference |

| Ca(OH)₂ | Formaldehyde, Glycolaldehyde | 75 | - | C5 Sugars | 63% (at 65°C) | [3] |

| Ca(OH)₂ | Formaldehyde, Glycolaldehyde | 75 | - | C6 Sugars | 78% | [3] |

| Ca-LTA Zeolite | Formaldehyde (0.15 M), Glycolaldehyde (0.075 M) | Room Temp | 72 h | Trioses, Tetroses, Pentoses, Hexoses | Not specified | [5] |

| ZIF-67 | Formaldehyde, Glycolaldehyde | 60 | 30 min | Trioses, Tetroses | Dominant products | [5] |

| ZIF-67 | Formaldehyde, Glycolaldehyde | 60 | 24 h | Pentoses, Hexoses, Sugar Alcohols | Complex mixture | [5] |

| Fumed Silica | Formaldehyde, Glycolaldehyde | Not specified | - | Ethylene Glycol, Glyceraldehyde | Varies with pH | [1] |

| Montmorillonite | Formaldehyde, Glycolaldehyde | Not specified | - | Ethylene Glycol, Glyceraldehyde | Varies with pH | [1] |

Table 1: Product Distribution with Various Catalysts.

| Reactant Concentrations | Temperature (°C) | Catalyst | Major Products | Product Distribution (%) | Reference |

| 70 mM Formaldehyde, 10 µM Glycolaldehyde | 75 | Ca(OH)₂ | Glucose | 49 | [8] |

| 70 mM Formaldehyde, 10 µM Glycolaldehyde | 75 | Ca(OH)₂ | Fructose | 20 | [8] |

| 70 mM Formaldehyde, 10 µM Glycolaldehyde | 75 | Ca(OH)₂ | Ribose | 17 | [8] |

| 70 mM Formaldehyde, 10 µM Glycolaldehyde | 75 | Ca(OH)₂ | Galactose | 8 | [8] |

| 70 mM Formaldehyde, 10 µM Glycolaldehyde | 75 | Ca(OH)₂ | Arabinose | 5 | [8] |

Table 2: Biologically Relevant Sugar Distribution under Optimized Conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the abiotic synthesis of sugars from glycolaldehyde.

General Procedure for Formose Reaction with Heterogeneous Catalysts (e.g., Zeolites)

This protocol is adapted from Waki et al.[5]

Materials:

-

Formaldehyde solution (e.g., 37 wt% in H₂O)

-

Glycolaldehyde

-

Heterogeneous catalyst (e.g., Ca²⁺-loaded Linde type A zeolite, Ca-LTA)

-

Deionized water

-

Reaction vessel (e.g., glass vial with magnetic stirrer)

-

Filtration system (e.g., syringe filters)

-

HPLC system for analysis

Procedure:

-

Prepare the Reactant Solution: Prepare a 10 mL aqueous solution containing 0.15 M formaldehyde and 0.075 M glycolaldehyde.

-

Add Catalyst: Add 300 mg of the chosen zeolite catalyst to the reactant solution.

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 72 hours).

-

Sampling: At regular time intervals, collect aliquots of the reaction mixture.

-

Sample Preparation for Analysis: Filter the collected aliquots to remove the catalyst.

-

Analysis: Analyze the filtrate using HPLC to monitor the formation of sugars. For detailed product identification, derivatization followed by GC-MS analysis may be necessary.

Formose Reaction with a Homogeneous Catalyst (Calcium Hydroxide)

This protocol is a general representation based on principles described in multiple sources.[3][4]

Materials:

-

Formaldehyde solution

-

Glycolaldehyde

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Temperature-controlled reaction vessel with stirring

-

Ion-exchange resin (for catalyst removal)

-

Analytical instrumentation (HPLC or GC-MS)

Procedure:

-

Prepare Reactant Solution: In a temperature-controlled vessel, prepare an aqueous solution of formaldehyde and a catalytic amount of glycolaldehyde (e.g., 70 mM formaldehyde and 10 µM glycolaldehyde).[8]

-

Add Catalyst: Add a specific amount of Ca(OH)₂ to the solution.

-

Reaction: Heat the mixture to the desired temperature (e.g., 75°C) with continuous stirring for a set duration.[3]

-

Quenching and Catalyst Removal: At the end of the reaction, cool the mixture and treat it with an ion-exchange resin to remove the calcium ions.

-

Analysis: Analyze the resulting solution for sugar content and distribution using appropriate analytical techniques.

Analysis of Sugars by GC-MS after Derivatization

Due to their low volatility, sugars require derivatization before GC-MS analysis.[9]

Materials:

-

Sugar sample from the formose reaction

-

Pyridine

-

Ethylhydroxylamine hydrochloride (EtOx)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Ethyl acetate

-

GC-MS system

Procedure (TMS-Oximation): [9]

-

Sample Preparation: Dissolve approximately 2 mg of the dried sugar sample in 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride in pyridine.

-

Oximation: Heat the mixture at 70°C for 30 minutes.

-

Silylation: Allow the sample to cool to room temperature, then add 120 µL of BSTFA and heat again at 70°C for 30 minutes.

-

Dilution: Dilute the derivatized sample with ethyl acetate before injection into the GC-MS.

-

GC-MS Analysis: Analyze the sample using a suitable GC column and MS detector to separate and identify the different sugar derivatives.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the abiotic synthesis of sugars.

Caption: Simplified pathway of the formose reaction.

Caption: The autocatalytic core of the formose reaction.

Caption: General experimental workflow for sugar synthesis.

Conclusion

The abiotic synthesis of sugars from glycolaldehyde via the formose reaction provides a plausible prebiotic pathway to essential biomolecules. While significant progress has been made in understanding the reaction mechanisms and identifying effective catalysts, the lack of selectivity remains a key challenge for practical applications. This technical guide has consolidated current knowledge, providing researchers with a foundational understanding, detailed experimental protocols, and quantitative data to inform future investigations. The continued exploration of novel catalysts and reaction conditions will be crucial in steering the formose reaction towards the selective synthesis of specific, biologically relevant sugars, with potential applications ranging from origins of life research to the development of novel therapeutics and biofuels.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Formose reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 5. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–Organic Frameworks as Formose Reaction Catalysts with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. restek.com [restek.com]

Navigating the Photochemistry of Glycolaldehyde: A Technical Guide to its Stability Under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of glycolaldehyde's stability when subjected to ultraviolet (UV) irradiation. As the simplest sugar, glycolaldehyde's photochemical behavior is of significant interest in diverse fields, from atmospheric chemistry to prebiotic synthesis and drug degradation studies. This document provides a comprehensive overview of its photodegradation pathways, quantum yields, and the experimental methodologies employed to elucidate these processes.

Core Concepts in Glycolaldehyde Photochemistry

Glycolaldehyde (HOCH₂CHO) possesses a carbonyl chromophore that readily absorbs near-UV radiation, leading to electronic excitation and subsequent chemical transformations. The primary photochemical processes involve the cleavage of covalent bonds, resulting in the formation of radical species and stable molecular products. The efficiency and outcome of these reactions are highly dependent on the irradiation wavelength, the physical state (gas or solution), and the presence of other chemical species.

Gas-Phase Photolysis of Glycolaldehyde

The majority of research on glycolaldehyde photochemistry has been conducted in the gas phase, driven by its relevance to atmospheric processes. Upon UV irradiation in the 280-340 nm region, glycolaldehyde undergoes dissociation through several competing channels.

Major Photodissociation Pathways

Theoretical and experimental studies have identified the following primary radical-forming channels[1][2][3]:

-

α-C-C Bond Fission (Norrish Type I): This is the dominant pathway, leading to the formation of hydroxymethyl (CH₂OH) and formyl (HCO) radicals.[2][4][5] HOCH₂CHO + hν → HOCH₂• + •CHO

-

C-O Bond Fission: This channel produces hydroxyl (OH) radicals and vinoxy radicals (CH₂CHO).[1][6] HOCH₂CHO + hν → •OH + CH₂CHO

-

C-H Bond Fission: The cleavage of the aldehydic C-H bond is considered a minor channel.[1] HOCH₂CHO + hν → HOCH₂CO• + H•

A direct molecular elimination pathway to form methanol and carbon monoxide has also been observed, though it is generally a minor channel in the gas phase.[2][3]

Quantitative Data from Gas-Phase Studies

The efficiency of these photodissociation channels is quantified by their quantum yields (Φ), which represent the number of events occurring per photon absorbed.

Table 1: Quantum Yields of Primary Photoproducts from Gas-Phase Glycolaldehyde Photolysis

| Wavelength (nm) | HCO Quantum Yield (Φ_HCO) | OH Quantum Yield (Φ_OH) | Reference |

| 280 | 0.61 ± 0.08 | - | [6] |

| 285 | 0.59 ± 0.05 | - | [6] |

| 290 | 0.61 ± 0.16 | - | [6] |

| 295 | 0.66 ± 0.09 | - | [6] |

| 300 | 0.61 ± 0.11 | - | [6] |

| 305 | 0.65 ± 0.05 | - | [6] |

| 308 | 0.47 ± 0.04 | 0.11 ± 0.02 | [6] |

| 310 | 0.52 ± 0.09 | - | [6] |

| 315 | 0.45 ± 0.05 | - | [6] |

Note: The overall quantum yield for glycolaldehyde photolysis in air (λ = 285 ± 25 nm) has been estimated to be greater than 0.5.[4][5]

Secondary Reactions and Final Products

The initial radical products are highly reactive and undergo further reactions to form stable end products. In atmospheric conditions, these reactions can be complex. The yields of some key end products from the 308 nm photolysis of glycolaldehyde have been estimated.[6]

Table 2: Relative Yields of End Products from Glycolaldehyde Photolysis at 308 nm

| Product | Yield Relative to Glycolaldehyde Loss (%) | Reference |

| Formaldehyde (H₂CO) | 41 ± 5 | [6] |

| Carbon Monoxide (CO) | 60 ± 9 | [6] |

| Glyoxal ((CHO)₂) | 10 ± 2 | [6] |

| Methanol (CH₃OH) | 7 ± 2 | [6] |

| Formic Acid (HCOOH) | 7 ± 1 | [6] |

Photochemistry of Glycolaldehyde in Solution

The study of glycolaldehyde's photochemistry in the solution phase is crucial for understanding its stability in biological systems and pharmaceutical formulations. The presence of a solvent can influence the reaction pathways through caging effects and interactions with the excited state.

Photoproducts in Aqueous Solution

In aqueous solutions, the photolysis of glycolaldehyde has been shown to produce methanol, carbon monoxide, formaldehyde, and malondialdehyde as major products.[7] The quantum yields of fluorescence for glycolaldehyde in solution are generally low.[7]

Experimental Protocols

This section details the methodologies used to investigate the photostability of glycolaldehyde.

Gas-Phase Experimental Setup

A common experimental approach for studying gas-phase photolysis involves laser photolysis coupled with a sensitive detection technique.

Experimental Workflow: Gas-Phase Laser Photolysis-Cavity Ring-Down Spectroscopy

Caption: Workflow for gas-phase photolysis of glycolaldehyde.

Methodology:

-

Sample Preparation: Glycolaldehyde is typically obtained as a crystalline dimer and needs to be heated to produce the monomeric vapor.[5]

-

Photolysis: The glycolaldehyde vapor is introduced into a flow cell at low pressure. A pulsed UV laser is used to irradiate the sample at specific wavelengths.[6]

-

Product Detection: A sensitive spectroscopic technique, such as cavity ring-down spectroscopy (CRDS), is employed to detect the formation of radical products in real-time.[6][8] The concentration of the photoproducts is monitored as a function of time after the laser pulse.

-

Data Analysis: By knowing the absorption cross-section of the detected species and the photolysis laser fluence, the quantum yield for the formation of that product can be calculated.[6]

Analysis of End Products

The stable end products of photolysis can be identified and quantified using various analytical techniques.

Analytical Techniques for Photodegradation Products

Caption: Analytical methods for glycolaldehyde photoproducts.

Methodologies:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the disappearance of glycolaldehyde and the appearance of stable products like CO, H₂CO, and HCOOH in the gas phase.[2][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile degradation products.[9][10][11] Derivatization may be necessary to improve the volatility of polar analytes.

-

High-Performance Liquid Chromatography (HPLC): Widely used for the analysis of non-volatile products in solution, often coupled with UV or mass spectrometry detectors.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of photoproducts in solution.[7][12]

Signaling Pathways and Reaction Mechanisms

The photodissociation of glycolaldehyde proceeds through excited electronic states. Theoretical calculations have provided insights into the potential energy surfaces governing these reactions.

Simplified Photodissociation Mechanism of Glycolaldehyde

Caption: Key steps in the photodissociation of glycolaldehyde.

Upon absorption of a UV photon, glycolaldehyde is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing to an excited triplet state (T₁). Theoretical studies suggest that the dominant α-C-C and β-C-O bond fissions occur from the T₁ state.[1]

Implications for Research and Development

A thorough understanding of glycolaldehyde's photostability is paramount in several areas:

-

Atmospheric Chemistry: Accurately modeling the formation of secondary pollutants and radical species in the troposphere.

-

Astrobiology and Prebiotic Chemistry: Assessing the stability and transformation of simple sugars in interstellar environments and on early Earth.

-

Drug Development: Glycolaldehyde can be a degradation product of certain active pharmaceutical ingredients (APIs) or excipients. Understanding its formation and subsequent reactions is crucial for ensuring the stability and safety of pharmaceutical products. For instance, ethylene glycol, a common industrial chemical, can degrade into acidic products including glycolic acid, which is structurally related to glycolaldehyde.[13]

This guide provides a foundational understanding of the stability of glycolaldehyde under UV irradiation. For researchers and professionals in drug development, it is essential to consider the potential for photodegradation of any formulation containing or potentially generating aldehyde species. Further studies in relevant pharmaceutical matrices are warranted to fully assess the implications for drug product stability.

References

- 1. Mechanistic photodissociation of glycolaldehyde: insights from ab initio and RRKM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemistry of glycolaldehyde in cryogenic matrices | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Atmospheric Chemistry of Glycolaldehyde - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the existing form of glycolaldehyde in methanol solution: an experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Prebiotic Synthesis: Glycolaldehyde's Pivotal Role in the Origin of Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Glycolaldehyde (HOCH₂CHO), the simplest monosaccharide, occupies a central and indispensable role in contemporary origin of life theories. Its detection in interstellar environments and its demonstrated efficacy as a precursor for the synthesis of key biomolecules, most notably ribose, positions it as a critical link between the abiotic chemistry of the cosmos and the emergence of informational polymers like RNA. This technical guide provides a comprehensive overview of the significance of glycolaldehyde, detailing its involvement in the formose reaction, its astronomical context, and its contribution to the prebiotic synthesis of sugars and amino acids. This document consolidates quantitative data from key experiments, outlines detailed experimental protocols, and presents visual representations of crucial chemical pathways and workflows to serve as a vital resource for researchers in prebiotic chemistry, astrobiology, and related fields.

Introduction

The transition from a prebiotic chemical landscape to the first self-replicating biological entities remains one of the most profound questions in science. Central to this inquiry is the identification of plausible prebiotic molecules that could have served as the building blocks for the complex macromolecules essential for life. Glycolaldehyde, a two-carbon sugar, has emerged as a leading candidate due to its facile formation and its remarkable reactivity in pathways leading to the synthesis of carbohydrates and other essential biomolecules.

The "RNA world" hypothesis, which posits that RNA was the primary form of genetic material before the advent of DNA and proteins, places a significant premium on the prebiotic availability of ribose, the sugar backbone of RNA.[1] The formose reaction, a polymerization of formaldehyde, has long been considered a potential route to ribose, with glycolaldehyde acting as a crucial intermediate.[2] The discovery of glycolaldehyde in interstellar space lends substantial support to the theory of exogenous delivery, suggesting that the fundamental components for life's origins may have been widespread throughout the cosmos.[3]

This guide will delve into the multifaceted significance of glycolaldehyde, providing a technical examination of its role in prebiotic chemistry, supported by experimental data and detailed methodologies.

Glycolaldehyde in the Formose Reaction: The Pathway to Sugars

The formose reaction, first described by Aleksandr Butlerov in 1861, is the polymerization of formaldehyde to produce a complex mixture of sugars.[2] Glycolaldehyde is a key intermediate in this reaction, and its presence can autocatalyze the process, even in trace amounts as low as 3 ppm.[2]

The reaction typically proceeds under alkaline conditions and can be catalyzed by various minerals, such as calcium hydroxide, borate minerals, and clays.[2][4][5] The initial dimerization of formaldehyde to form glycolaldehyde is a slow step, but once glycolaldehyde is present, a cascade of aldol reactions, retro-aldol reactions, and isomerizations leads to the formation of a variety of sugars, including trioses, tetroses, pentoses, and hexoses.[2]

The Central Role of Glycolaldehyde in Ribose Synthesis

The synthesis of ribose, a five-carbon sugar, is of paramount importance to the RNA world hypothesis. The formose reaction provides a plausible pathway for its abiotic formation, with glycolaldehyde as a critical starting point. The reaction of glycolaldehyde with glyceraldehyde (a three-carbon sugar also formed in the formose reaction) can lead to the formation of pentoses, including ribose.[5]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. α-Amino acids can be prepared by treating an aldehyde with ammoni... | Study Prep in Pearson+ [pearson.com]

- 4. Metals in Prebiotic Catalysis: A Possible Evolutionary Pathway for the Emergence of Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

Characterization of Glycolaldehyde Dimers and Oligomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde, the simplest monosaccharide, is a molecule of significant interest in prebiotic chemistry, atmospheric science, and as a potential building block in organic synthesis. In solution, and as a solid, it does not typically exist as a simple monomer. Instead, it readily forms a complex equilibrium of dimers and oligomers. Understanding the nature of these species, the dynamics of their interconversion, and the analytical methods for their characterization is crucial for any research or development involving this fundamental compound. This technical guide provides an in-depth overview of the characterization of glycolaldehyde dimers and oligomers, detailing the primary analytical techniques, experimental protocols, and the underlying chemical mechanisms of their formation. Quantitative data on the distribution of these species in solution are presented, and key experimental workflows and reaction pathways are visualized.

The Equilibrium of Glycolaldehyde in Solution

In the solid state, glycolaldehyde exists as a cyclic dimer, 2,5-dihydroxy-1,4-dioxane.[1][2] Upon dissolution in an aqueous solution, this dimer enters a complex and dynamic equilibrium with the monomeric form and its hydrate, as well as other dimeric and even trimeric species.[3][4][5] The dominant species at equilibrium in water is the hydrated monomer (gem-diol).[3][4] The equilibrium is a critical consideration for any quantitative analysis, as the distribution of species can be influenced by solvent, concentration, and temperature.

Quantitative Distribution of Glycolaldehyde Species

The relative abundance of the different forms of glycolaldehyde at equilibrium is a key parameter in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for quantifying these species in solution.

| Solvent | Concentration | Dominant Species | Relative Abundance Ratio (Hydrated Monomer : Monomer : Dimer) | Source(s) |

| Water (D₂O) | 1 M | Hydrated Monomer | 4 : 0.25 : 1 | [6] |

| Methanol | Not Specified | Glycolaldehyde Hemiacetal | >90% (Hemiacetal form) | [7] |

Reaction Mechanisms of Dimerization and Oligomerization

The formation of glycolaldehyde dimers and oligomers from the monomeric form proceeds primarily through two well-established reaction mechanisms in organic chemistry: acetal formation and aldol condensation.

Acetal and Hemiacetal Formation

The hydroxyl group of one glycolaldehyde molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This initially forms a hemiacetal. A subsequent reaction with another alcohol (or another glycolaldehyde molecule) can then form a stable cyclic acetal, such as the 2,5-dihydroxy-1,4-dioxane dimer. This reaction is typically acid-catalyzed.[8][9][10]

Aldol Condensation

Under basic or acidic conditions, a glycolaldehyde monomer can be converted to its enol or enolate form. This enolate is nucleophilic and can attack the carbonyl carbon of another glycolaldehyde molecule, forming a carbon-carbon bond and creating a β-hydroxy aldehyde dimer. This dimer can subsequently dehydrate to form an α,β-unsaturated aldehyde.[2][11][12][13]

Experimental Protocols for Characterization

A multi-technique approach is often necessary for the comprehensive characterization of glycolaldehyde dimers and oligomers. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of glycolaldehyde in aqueous solutions, particularly for complex mixtures derived from processes like biomass fragmentation.[1][4]

Objective: To separate and quantify glycolaldehyde from other volatile and semi-volatile components in a liquid sample.

Methodology:

-

Sample Preparation:

-

Dilute the aqueous sample 100-fold in acetonitrile (ACN). For a 10 mL final volume, add 100 µL of the aqueous sample and 50 µL of an internal standard (IS) solution (e.g., 10% Dimethyl sulfoxide (DMSO) in water) to a volumetric flask and bring to volume with ACN.[3]

-

Vortex the sample to ensure homogeneity.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., free-fatty acid polyethylene glycol stationary phase).[1]

-

Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

-

-

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 2 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 80 °C (hold for 1 min)

-

Ramp: 60 °C/min to 220 °C

-

Final Hold: Hold at 220 °C for 2 minutes.

-

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 30-300

-

-

Quantification:

-

Generate a calibration curve using standard solutions of glycolaldehyde prepared in the same manner as the samples.

-

Determine the concentration of glycolaldehyde in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) with Derivatization

Due to the lack of a strong chromophore, direct UV detection of glycolaldehyde in HPLC is challenging. Derivatization with an agent that introduces a UV-active or fluorescent tag is a common and effective strategy. 2,4-Dinitrophenylhydrazine (DNPH) and 3-methyl-2-benzothiazolinone hydrazone (MBTH) are frequently used derivatizing agents for aldehydes.[6]

Objective: To quantify glycolaldehyde in aqueous samples by converting it to a UV-active derivative followed by HPLC separation and detection.

Methodology (using MBTH as an example):

-

Reagent Preparation:

-

MBTH Solution: Prepare a solution of MBTH in a suitable solvent (e.g., water or a water/organic mixture). The concentration will depend on the expected concentration of glycolaldehyde.

-